16-beta-HYDROXYANDROSTENEDIONE

Description

Context within Steroid Hormone Biosynthesis Pathways

The conventional pathways of steroid hormone synthesis are well-established, beginning with cholesterol and branching out to produce mineralocorticoids, glucocorticoids, and sex steroids. genome.jpresearchgate.net 16-beta-hydroxyandrostenedione emerges from a less-common metabolic route involving the enzyme 21-hydroxylase (CYP21A2). nih.govresearchgate.net

Primarily, CYP21A2 is crucial for the synthesis of cortisol and aldosterone (B195564), where it hydroxylates progesterone (B1679170) and 17-OH-progesterone at the C21 position. nih.govresearchgate.net However, research has demonstrated that CYP21A2 possesses a broader substrate capacity than previously assumed. nih.gov In a reconstituted in vitro system, human CYP21A2 was shown to be capable of metabolizing androstenedione (B190577) (A4). nih.govresearchgate.net This reaction results in a hydroxylation at the C16-beta position, yielding this compound. nih.gov

This finding places 16β-OHA4 within a novel branch of the steroidogenic cascade. Once formed, 16β-OHA4 can serve as a substrate for another key steroidogenic enzyme, aromatase (CYP19A1). nih.govresearchgate.net Aromatase is responsible for the conversion of androgens to estrogens. bio-rad.com It metabolizes 16β-OHA4 to a product presumed to be 16-hydroxy-estrone (16bOHE1). nih.govresearchgate.net This positions 16β-OHA4 as an intermediate that links androgen and estrogen metabolism through an alternative pathway.

The adrenal glands, particularly during fetal development, are major sites of C19 steroid production. nih.govnih.govoncohemakey.com Studies on guinea pig adrenal microsomes have shown a significant capacity to produce 16β-hydroxyandrostenedione from androstenedione, with a 12-fold greater rate of 16β-hydroxylation compared to liver microsomes from the same species. nih.gov This suggests a potentially significant role for this metabolite in adrenal androgen metabolism in certain species.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| CYP21A2 (21-Hydroxylase) | 16β-hydroxylation | Androstenedione (A4) | This compound (16β-OHA4) |

| CYP19A1 (Aromatase) | Aromatization | This compound (16β-OHA4) | 16-hydroxy-estrone (16bOHE1) (presumed) |

This table summarizes the primary enzymatic reactions involving the formation and subsequent metabolism of this compound based on available research. nih.govresearchgate.net

Role as an Intermediate in Steroidogenesis

As a metabolic intermediate, this compound exhibits distinct biochemical properties. Its biological activity and interaction with steroid receptors have been investigated to understand its physiological role.

Studies have shown that 16β-OHA4 is a weak agonist for the human androgen receptor when compared to its precursor, androstenedione. nih.govresearchgate.net This indicates that the addition of the 16β-hydroxyl group diminishes its androgenic potential.

Furthermore, its downstream product, the presumed 16-hydroxy-estrone, demonstrates negligible estrogenic activity when compared to primary estrogens like estradiol (B170435) and estrone. nih.govresearchgate.net This suggests that the metabolic pathway proceeding through 16β-OHA4 does not lead to the formation of potent biologically active sex hormones. Instead, it may function as a route for steroid inactivation or clearance.

The role of 16β-OHA4 as a substrate for aromatase (CYP19A1) has been characterized kinetically. nih.govresearchgate.net While it does bind to the enzyme, the conversion is less efficient than that of androstenedione. researchgate.net The catalytic efficiency (kcat/Km) for the aromatization of 16β-OHA4 is approximately two-fold lower than that for androstenedione. researchgate.net

Table 2: Kinetic Parameters of Aromatase (CYP19A1) for Androstenedione and this compound

| Substrate | Km (Michaelis Constant) | kcat (Catalytic Rate Constant) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Androstenedione (A4) | Lower | Higher | Higher |

| This compound (16β-OHA4) | Increased | Decreased | 2-fold Decreased |

This table provides a comparative overview of the kinetic parameters of aromatase (CYP19A1) activity with Androstenedione versus this compound, based on data from Neunzig et al. (2017). nih.govresearchgate.net

Structural Specificity and Stereochemistry

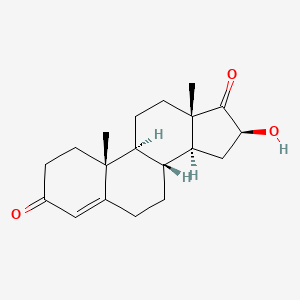

The defining feature of this compound is its unique three-dimensional structure, which dictates its biochemical behavior. The structure was definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of a hydroxyl (-OH) group attached to the 16th carbon of the androstenedione steroid nucleus. nih.govresearchgate.net

The stereochemistry of this hydroxyl group is critical; it is in the beta (β) configuration. This means the hydroxyl group projects "above" the plane of the steroid's D-ring. This is distinct from its stereoisomer, 16-alpha-hydroxyandrostenedione, where the hydroxyl group projects "below" the plane. hmdb.canih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,16S)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

SSBCZTXGVMMZOT-HKQXQEGQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Origin of Product |

United States |

Biosynthesis of 16 Beta Hydroxyandrostenedione

Precursor Substrates and Initial Transformations

The biosynthesis of 16-beta-hydroxyandrostenedione primarily proceeds from two key androgen precursors: androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA).

Androstenedione (A4) is a direct precursor to this compound. nih.gov The conversion involves a single hydroxylation step at the C16-beta position. This reaction has been demonstrated to be a function of the enzyme CYP21A2, which is more commonly known for its essential role in glucocorticoid and mineralocorticoid synthesis. nih.govresearchgate.net In vitro studies have confirmed that CYP21A2 possesses a broader substrate specificity than previously understood, enabling it to metabolize androstenedione into this compound. researchgate.net

Dehydroepiandrosterone (DHEA) also serves as a precursor substrate. nih.govresearchgate.net DHEA is one of the most abundant circulating steroid hormones in humans and is a key intermediate in the synthesis of androgens and estrogens. wikipedia.orgmdpi.com Its conversion to this compound can occur via two main routes. First, DHEA can be directly hydroxylated at the 16β position by the enzyme CYP11A1. nih.govresearchgate.net Alternatively, DHEA can first be converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase, and the resulting androstenedione is then hydroxylated to form this compound. wikipedia.orgnih.gov

Table 1: Precursor Substrates for this compound

| Precursor Substrate | Key Transforming Enzyme(s) | Transformation Pathway |

|---|---|---|

| Androstenedione (A4) | CYP21A2 | Direct 16β-hydroxylation. nih.govresearchgate.net |

| Dehydroepiandrosterone (DHEA) | CYP11A1 | Direct 16β-hydroxylation of DHEA. nih.govresearchgate.net |

Key Enzymatic Activities in Formation

The synthesis of this compound is dependent on the specific catalytic activities of certain steroid hydroxylase enzymes. These enzymes are typically members of the cytochrome P450 family, which are monooxygenases that play critical roles in steroid hormone biosynthesis. wikipedia.orgebi.ac.uk

CYP21A2 (21-Hydroxylase): While its primary function is the 21-hydroxylation of progesterone (B1679170) and 17-hydroxyprogesterone to produce precursors for aldosterone (B195564) and cortisol, CYP21A2 has been shown to exhibit 16β-hydroxylase activity. wikipedia.orgmdpi.comencyclopedia.pub Research using purified human CYP21A2 demonstrated its capability to convert androstenedione into this compound. nih.govresearchgate.net This finding expanded the known substrate repertoire of CYP21A2, suggesting a novel role in steroid metabolism. researchgate.net

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): The canonical role of CYP11A1 is to initiate steroidogenesis by converting cholesterol to pregnenolone. nih.govresearchgate.net However, further studies have revealed that CYP11A1 also possesses 16β-hydroxylase activity, specifically towards DHEA. nih.govresearchgate.netuni-saarland.de This indicates a multifunctional nature for CYP11A1, participating in later stages of steroid modification in addition to its initial role in the pathway. nih.gov

Table 2: Key Cytochrome P450 Enzymes in this compound Formation

| Enzyme | Primary Function | Substrate for 16β-Hydroxylation | Key Finding |

|---|---|---|---|

| CYP21A2 | Mineralo- and glucocorticoid synthesis. wikipedia.org | Androstenedione. nih.govresearchgate.net | Demonstrates a broader substrate specificity than its classical role. researchgate.net |

| CYP11A1 | Cholesterol side-chain cleavage. nih.gov | Dehydroepiandrosterone (DHEA). nih.govresearchgate.net | Possesses secondary hydroxylase activities towards various steroid intermediates. nih.gov |

Beyond CYP21A2 and CYP11A1, other cytochrome P450 enzymes have been identified with the ability to perform 16β-hydroxylation on androgen substrates, although their primary product might be 16-beta-hydroxytestosterone rather than this compound. For instance, studies on rat hepatic enzymes have shown that cytochrome P-450b can produce 16β-hydroxylated metabolites. nih.gov Similarly, cytochrome P450 2B1 is recognized as an androstenedione and testosterone (B1683101) 16β-hydroxylase. nih.gov In human liver microsomes, CYP3A4 is involved in the 16β-hydroxylation of testosterone. drugbank.com While these activities are primarily linked to testosterone, they underscore that 16β-hydroxylation is a capability present in several P450 isozymes.

Characterization of Biosynthetic Pathways in vitro

The elucidation of the pathways leading to this compound has been heavily reliant on in vitro studies. These laboratory-based experiments allow for the precise characterization of enzyme function in controlled environments.

A key study utilized a reconstituted in vitro system containing purified human CYP21A2 and its redox partner, human cytochrome P450 reductase (CPR). nih.govresearchgate.net When androstenedione was introduced as the substrate, the system produced a metabolite that was definitively identified as this compound through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Similarly, the 16β-hydroxylase activity of CYP11A1 was demonstrated using both a reconstituted in vitro system with purified enzymes and an E. coli-based whole-cell biocatalytic system. nih.govresearchgate.net These systems showed the conversion of DHEA into its 16β-hydroxylated form, providing sufficient product for structural characterization. nih.gov

These in vitro approaches are crucial as they isolate the function of a specific enzyme with a specific substrate, removing the complexities of a whole-cell or whole-organism environment.

Table 3: In Vitro Studies on this compound Biosynthesis

| In Vitro System | Enzyme Studied | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Reconstituted system with purified enzymes | Human CYP21A2 and CPR | Androstenedione | Confirmed formation of this compound, identified by NMR. | nih.govresearchgate.net |

Reconstituted Enzyme Systems

Reconstituted enzyme systems, which involve the purification and in vitro combination of necessary enzymatic components, have been instrumental in elucidating the specific roles of various enzymes in the biosynthesis of this compound. These systems typically consist of a cytochrome P450 enzyme, its redox partner (often cytochrome P450 reductase), and a lipid environment to mimic the cellular membrane.

A study using a reconstituted in vitro system with purified human CYP21A2 (21-hydroxylase) and human cytochrome P450 reductase (CPR) revealed that CYP21A2 can metabolize androstenedione to this compound. researchgate.net This finding expanded the known substrate spectrum of CYP21A2 beyond its classical role in mineralo- and glucocorticoid synthesis. researchgate.net

Furthermore, investigations into the aromatization of androgens have also employed reconstituted systems. Aromatase (CYP19A1), when purified from human placenta and reconstituted with bovine liver P-450 reductase, has been shown to utilize this compound as a substrate. researchgate.netresearchgate.net

The table below summarizes key findings from studies using reconstituted enzyme systems for the production of this compound.

| Enzyme System | Substrate | Product(s) | Key Findings |

| Purified rat liver cytochrome P-450b and P-450e with NADPH-cytochrome P-450 reductase | Androstenedione | 16-alpha-hydroxyandrostenedione, this compound | Cytochrome P-450b shows high stereoselectivity for 16-beta-hydroxylation. nih.gov |

| Purified human CYP21A2 and human cytochrome P450 reductase (CPR) | Androstenedione | This compound | CYP21A2 is capable of metabolizing androstenedione to its 16-beta-hydroxylated form. researchgate.net |

| Purified human placental aromatase (CYP19A1) and bovine liver P-450 reductase | This compound | 16-hydroxy-estrone | This compound is a substrate for aromatase. researchgate.net |

Cell-Free and Whole-Cell Biocatalytic Systems

Beyond reconstituted systems, both cell-free and whole-cell biocatalytic approaches are being explored for the synthesis of this compound and other hydroxylated steroids. These methods offer potential advantages for industrial-scale production. mdpi.comfrontiersin.org

Cell-Free Systems:

Cell-free biocatalysis utilizes enzymes extracted from cells, removing the constraints of the cellular environment. energy.gov This allows for higher substrate and product concentrations, broader reaction conditions, and potentially higher yields. energy.gov While specific examples focusing solely on this compound are limited, the principles of cell-free synthesis are applicable. For instance, cell-free systems have been used to produce other hydroxylated steroids by assembling multiple enzymes into synthetic pathways. frontiersin.org The major challenges in cell-free systems include the cost and stability of cofactors like NADPH, which are essential for cytochrome P450 activity. energy.govacs.org

Whole-Cell Systems:

Whole-cell biocatalysis employs intact microbial cells that have been engineered to express the desired enzymes. frontiersin.org This approach can be more cost-effective as the host organism regenerates necessary cofactors. acs.org Various microorganisms, including species of Streptomyces and Mycobacterium, are known to hydroxylate steroids. frontiersin.orgjmb.or.krmdpi.com

For example, a whole-cell biocatalyst using Pichia pastoris expressing human P450 3A4 was shown to produce 16-beta-hydroxytestosterone from testosterone, demonstrating the potential for 16-beta hydroxylation in a whole-cell system. researchgate.net While this study focused on testosterone, the enzymatic machinery could potentially be adapted for androstenedione. Engineered Mycobacterium neoaurum has been utilized for the efficient conversion of androst-4-ene-3,17-dione (AD) to other steroid derivatives, highlighting the utility of this genus in steroid biotransformations. mdpi.com

The table below provides an overview of biocatalytic systems with relevance to this compound synthesis.

| Biocatalytic System | Enzyme(s) of Interest | Substrate(s) | Product(s) of Interest | Key Findings & Potential |

| Cell-Free System | Cytochrome P450 monooxygenases | Androstenedione | This compound | Offers high reaction rates and tolerance to various conditions, but cofactor regeneration is a challenge. energy.gov |

| Whole-Cell (Pichia pastoris) | Human P450 3A4 | Testosterone | 16-beta-hydroxytestosterone | Demonstrates the feasibility of 16-beta-hydroxylation in an engineered yeast system. researchgate.net |

| Whole-Cell (Mycobacterium sp.) | Steroid hydroxylases | Steroids (e.g., Androstenedione) | Hydroxylated steroids | Mycobacterium species are robust hosts for steroid biotransformations. frontiersin.orgmdpi.com |

| Whole-Cell (Streptomyces sp.) | CYP154C3 | Androstenedione | 16-alpha-hydroxyandrostenedione | While producing the 16-alpha isomer, it shows the potential of Streptomyces for steroid hydroxylation. jmb.or.kr |

Metabolism and Further Transformations of 16 Beta Hydroxyandrostenedione

Conversion to Estrogenic Metabolites

The transformation of androgens into estrogens is a pivotal process in steroid metabolism, primarily mediated by the enzyme aromatase. 16-beta-HYDROXYANDROSTENEDIONE serves as a substrate in this pathway, leading to the formation of hydroxylated estrogenic compounds.

Research has confirmed that this compound is a substrate for the aromatase enzyme, scientifically known as cytochrome P450 family 19 subfamily A member 1 (CYP19A1). nih.govresearchgate.net This enzyme catalyzes the conversion of androgens into estrogens. nih.gov The interaction of this compound with aromatase results in the production of 16-hydroxyestrone (B101198). nih.govresearchgate.net

Interestingly, the presence of the hydroxyl group at the C16-beta position does not appear to interfere with the steroid's ability to bind to the aromatase enzyme. nih.govresearchgate.net Docking studies have suggested a binding conformation and distance to the enzyme's heme iron that is similar to that of the primary aromatase substrate, androstenedione (B190577). nih.gov Despite this, the estrogenic activity of the resulting 16-hydroxyestrone metabolite has been found to be negligible when compared to more potent estrogens like estradiol (B170435) and estrone. nih.govresearchgate.net

While this compound is a substrate for aromatase, its conversion efficiency differs from that of androstenedione. The kinetic parameters of this reaction reveal a higher Michaelis-Menten constant (Km) and a lower maximum reaction rate (kcat). nih.gov This combination results in a catalytic efficiency for this compound that is approximately two times lower than that of androstenedione. nih.gov

| Substrate | Relative Km | Relative kcat | Catalytic Efficiency (Compared to Androstenedione) |

| Androstenedione | Baseline | Baseline | 100% |

| This compound | Increased | Decreased | ~50% |

This table illustrates the comparative kinetic parameters for the aromatization of Androstenedione and this compound. Data is derived from published research findings. nih.gov

Interconversion with Other Steroid Forms

The metabolic fate of this compound is also potentially linked to other hydroxylated steroid isomers and their corresponding testosterone (B1683101) forms.

16α-Hydroxyandrostenedione is a well-known and significant intermediate in the biosynthesis of estriol, particularly during pregnancy. wikipedia.org It serves as a major substrate for placental aromatase. researchgate.net While both 16-beta and 16-alpha isomers are hydroxylated at the same carbon position, they are treated as distinct substrates by the aromatase enzyme. Studies on 16α-hydroxyandrostenedione suggest that its binding and kinetic profile are different from that of androstenedione, potentially indicating different interactions within the enzyme's active site. researchgate.net Direct enzymatic interconversion between this compound and 16α-hydroxyandrostenedione has not been prominently described in scientific literature, suggesting they may arise from separate pathways or that such conversion is not a primary metabolic route.

The metabolism of androstenedione and testosterone are closely linked through the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which catalyze their interconversion. bio-rad.com A similar relationship is plausible for their 16-hydroxylated derivatives. Therefore, a potential metabolic pathway for this compound could involve its conversion to 16-beta-hydroxytestosterone. This reaction would be catalyzed by a 17β-HSD. Conversely, 16-beta-hydroxytestosterone could also serve as a precursor for the formation of this compound. While 16α-hydroxytestosterone is a known substrate for aromatase, the specific metabolic pathways connecting the 16-beta forms require further elucidation. oup.com

Enzymology of 16 Beta Hydroxyandrostenedione Biosynthesis and Metabolism

Substrate Specificity and Regioselectivity of Involved Enzymes

The formation of 16-beta-hydroxyandrostenedione from its precursor, androstenedione (B190577), is a highly specific enzymatic reaction. The regioselectivity of this hydroxylation is critical in determining the biological activity of the resulting steroid.

Several cytochrome P450 (CYP) isozymes are implicated in the hydroxylation of androstenedione at various positions. Research has shown that liver microsomal cytochrome P450 enzymes can hydroxylate androstenedione at multiple sites, leading to a variety of metabolites nih.gov. The specific isozyme responsible for the 16-beta-hydroxylation is of significant interest.

Studies have demonstrated that human CYP21A2 (steroid 21-hydroxylase), an enzyme primarily known for its role in corticosteroid synthesis, is also capable of metabolizing androstenedione to produce this compound. This indicates a broader substrate specificity for CYP21A2 than traditionally recognized. The presence of a 3-oxo group on the steroid's A-ring is a stringent requirement for substrate binding and hydroxylation by CYP21A2.

In addition to CYP21A2, other P450 enzymes, such as those from the CYP3A family, are known to be involved in the metabolism of androgens and can produce a range of hydroxylated products. However, the primary enzyme identified for the specific 16-beta-hydroxylation of androstenedione in certain contexts is CYP21A2. Further research into the complete P450 isozyme profile involved in both the biosynthesis and subsequent metabolism of this compound is ongoing.

The hydroxylation of androstenedione at the C16 position can result in two stereoisomers: 16-alpha-hydroxyandrostenedione and this compound. The stereoselectivity of this reaction is enzyme-dependent. While some enzymes may produce a mixture of both isomers, others exhibit a high degree of stereospecificity.

For instance, the enzyme CYP154C3 from Streptomyces griseus has been identified as a steroid D-ring 16-alpha-specific hydroxylase nih.gov. Conversely, studies involving directed evolution of P450 enzymes have shown that specific mutations can shift the stereoselectivity of the hydroxylation reaction. For example, mutations in P450 BM3 have been shown to favor the formation of 16-beta-hydroxy products from testosterone (B1683101), a structurally similar steroid acs.org. This suggests that the stereochemical outcome of the hydroxylation is determined by the specific amino acid residues within the enzyme's active site that orient the substrate relative to the heme-bound oxygen.

Interestingly, there is also evidence of a unidirectional conversion of 16-alpha-hydroxyandrostenedione to this compound, a reaction also catalyzed by a cytochrome P450 enzyme nih.gov. This indicates a complex interplay between different P450 isozymes in determining the final ratio of 16-hydroxylated androstenedione stereoisomers.

Enzyme Kinetics and Reaction Mechanisms

Understanding the kinetics and reaction mechanisms of the enzymes involved in this compound biosynthesis provides insight into the efficiency and regulation of this metabolic pathway.

The kinetic parameters of enzyme-catalyzed reactions, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for quantifying enzyme-substrate affinity and turnover rate. For the metabolism of this compound by aromatase (CYP19A1), kinetic studies have been performed. When this compound is a substrate for CYP19A1, it exhibits an increased Km and a decreased kcat value compared to androstenedione. This results in a 2-fold decrease in catalytic efficiency (kcat/Km) for the conversion of this compound to its corresponding estrogen.

While specific Michaelis-Menten parameters for the biosynthesis of this compound by CYP21A2 are not extensively detailed in the available literature, data for a related reaction, the 16-alpha-hydroxylation of androstenedione by CYP154C3, have been reported. For this reaction, the Km was determined to be 31.9 ± 9.1 μM and the kcat was 181 ± 4.5 s⁻¹ nih.gov. These values provide a benchmark for the efficiency of steroid hydroxylation by P450 enzymes.

| Enzyme | Substrate | Product | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) |

|---|---|---|---|---|---|

| CYP19A1 | This compound | 16-beta-hydroxyestrone | Increased vs. A4 | Decreased vs. A4 | 2-fold lower vs. A4 |

| CYP154C3 | Androstenedione | 16-alpha-hydroxyandrostenedione | 31.9 ± 9.1 | 181 ± 4.5 | 5.67 |

Cytochrome P450 enzymes require redox partners to transfer electrons from NADPH to the heme center of the P450, which is essential for the activation of molecular oxygen and subsequent substrate hydroxylation. The primary redox partner for microsomal P450 enzymes like CYP21A2 is NADPH-cytochrome P450 reductase (CPR) nih.gov.

Molecular Interactions and Docking Studies

Molecular docking studies provide valuable insights into the binding of substrates within the active site of enzymes and can help explain the observed specificity and stereoselectivity. Docking studies of this compound with aromatase (CYP19A1) have revealed that it adopts a binding conformation similar to that of androstenedione. The distance to the heme iron is also comparable for both steroids. This similarity in binding orientation suggests that the C16 hydroxyl group does not significantly hinder the initial binding of the steroid within the active site of CYP19A1.

Ligand Binding Conformations within Enzyme Active Sites

The precise orientation of a steroid substrate within the active site of an enzyme is a critical prerequisite for catalysis. Ligand binding is a dynamic process that can reshape the enzyme's conformational landscape, stabilizing certain states that are favorable for the chemical reaction nih.gov. For steroid hydroxylases, the substrate must be positioned such that the target carbon atom is in close proximity to the reactive heme iron center of the cytochrome P450 enzyme.

While direct crystallographic data of this compound bound to its biosynthetic or metabolic enzymes is limited, insights can be drawn from molecular docking studies of similar enzyme-substrate complexes. For instance, studies on the bacterial cytochrome P450 enzyme CYP154C7, which hydroxylates androstenedione at the 16α-position, have provided valuable models. In these models, androstenedione is positioned within the active site with its C-16 atom at a suitable distance from the heme iron, calculated to be approximately 4.4 Å, a conformation that facilitates hydroxylation nih.gov.

Table 1: Binding Characteristics of Androstenedione in a Model Steroid Hydroxylase (CYP154C7)

| Substrate | Binding Energy (kcal/mol) | Distance from Heme Iron to C-16 (Å) |

|---|---|---|

| Androstenedione | -10.1 | 4.4 |

Data derived from molecular docking studies with CYP154C7, which performs 16α-hydroxylation, serving as a model for understanding steroid binding in P450 enzymes nih.gov.

Structural Determinants of Catalytic Efficiency

In the context of steroid hydroxylation, the nature of the amino acid residues lining the active site pocket dictates substrate specificity and the regioselectivity of the hydroxylation. Comparative docking analyses of CYP154C7 and its homologs suggest that specific residues are crucial for substrate selectivity and catalytic efficiency nih.gov. For example, a lysine residue (K236) in the active site and a tyrosine residue (Y197) in the substrate access channel of CYP154C7 are considered pivotal for its function nih.gov. These residues can influence how the substrate enters the active site and its final orientation relative to the catalytic heme group.

Table 2: Key Structural Features Influencing Catalytic Efficiency in Model Steroid Hydroxylases

| Structural Feature | Role in Catalysis | Example Residues/Regions (from model systems) |

|---|---|---|

| Active Site Residues | Dictate substrate specificity and orientation. | Lysine (K236) in CYP154C7 nih.gov |

| Substrate Access Channel | Controls entry of substrate and exit of product. | Tyrosine (Y197) in CYP154C7 nih.gov |

| Heme-Binding Region | Stabilizes the catalytic heme cofactor. | Cys356, His97, Arg101 in BaCYP106A6 nih.gov |

| Protein Dynamics | Allows for conformational changes required for binding and catalysis. | Loop repositioning, side-chain rotamer changes nih.gov |

Regulatory Mechanisms in 16 Beta Hydroxyandrostenedione Production and Turnover

Transcriptional and Post-Translational Regulation of Enzymes

The synthesis of 16-beta-hydroxyandrostenedione from androstenedione (B190577) is catalyzed by specific steroid hydroxylases, primarily members of the cytochrome P450 (CYP) superfamily. The expression and activity of these enzymes are meticulously regulated at both the transcriptional and post-translational levels.

The enzymes responsible for the 16-beta-hydroxylation of androstenedione include members of the CYP2B family, such as CYP2B1, and potentially CYP21A2. nih.govresearchgate.netnih.gov The expression of these genes is controlled by a network of nuclear receptors and transcription factors that respond to both endogenous and exogenous signals.

The transcriptional regulation of CYP2B genes is particularly well-studied. Basal and inducible expression of these genes in the liver is primarily mediated by the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govresearchgate.net These nuclear receptors act as sensors for a wide variety of compounds and, upon activation, bind to specific response elements in the promoter regions of CYP2B genes, initiating transcription. ucl.ac.uk For instance, a far-distal xenobiotic-responsive enhancer module (XREM) has been identified in the promoter of the human CYP2B6 gene, which is crucial for its induction. nih.gov

In addition to CAR and PXR, other transcription factors are involved in modulating CYP2B gene expression. researchgate.net Members of the CCAAT/enhancer-binding protein (C/EBP) family, such as C/EBPα, have been shown to bind to the promoter region of CYP2B genes and are required to maintain high basal transcription levels. nih.gov The transcription factor SP1 has also been identified as having a functional role in the regulation of CYP2B1 gene expression. ucl.ac.uk This intricate combination of regulatory factors allows for precise control over the levels of 16-beta-hydroxylase activity in response to various physiological and environmental cues.

| Regulatory Factor | Target Gene Family | Role in Gene Expression |

| CAR (Constitutive Androstane Receptor) | CYP2B | Main regulator of transcriptional activation, responds to xenobiotics. nih.govresearchgate.net |

| PXR (Pregnane X Receptor) | CYP2B | Required for optimal activation of gene expression. nih.govucl.ac.uk |

| C/EBPα (CCAAT/Enhancer-Binding Protein α) | CYP2B | Contributes to maintaining high basal transcription levels. nih.gov |

| GR (Glucocorticoid Receptor) | CYP2B | May be required for optimal activation. nih.govresearchgate.net |

| SP1 (Specificity Protein 1) | CYP2B1 | Has a functional role in the regulation of gene expression. ucl.ac.uk |

The catalytic activity of steroid hydroxylases is frequently investigated using cellular models, which allow for the detailed study of enzyme function and regulation. Studies utilizing reconstituted in vitro systems and various cell lines have provided significant insights into the metabolism of androstenedione.

One study demonstrated that purified human CYP21A2, when combined with cytochrome P450 reductase (CPR) in a reconstituted system, is capable of metabolizing androstenedione to produce this compound. nih.gov This finding expanded the known substrate range of CYP21A2 beyond its classical role in mineralocorticoid and glucocorticoid synthesis. nih.gov

Furthermore, the androgenic properties of the resulting this compound have been assessed in cellular models. Using a reporter system to examine androgen-dependent responses, it was found that both androstenedione and this compound are weak agonists for the human androgen receptor. nih.govnih.gov Such cellular assays are critical for understanding the biological significance of metabolic conversions and the potential physiological roles of steroid metabolites. nih.gov These models also reveal that the effects of steroids can be highly cell-line specific, potentially due to differences in the expression of co-regulatory proteins or metabolic enzymes. nih.gov

Contextual Factors Influencing Steroidogenic Flux

The rate of this compound production is not solely dependent on enzyme levels but is also heavily influenced by the broader metabolic context within the cell. Factors such as the availability of its precursor, androstenedione, and the relative activities of competing enzymatic pathways collectively determine the metabolic flux.

Androstenedione is a critical branch-point intermediate in steroidogenesis. hmdb.ca It can be directed down several different metabolic pathways, a process known as metabolic shunting. The fate of androstenedione is determined by the presence and activity of various enzymes within a specific tissue. bio-rad.comnih.gov

Conversion to Testosterone (B1683101): In tissues expressing 17-beta-hydroxysteroid dehydrogenases (HSD17B), androstenedione is converted to testosterone, a more potent androgen. oup.comnih.gov

Conversion to Estrogens: In tissues with aromatase (CYP19A1) activity, androstenedione is a direct precursor to estrone. nih.govmdpi.com Notably, this compound can also serve as a substrate for aromatase. nih.govresearchgate.net

11-beta-Hydroxylation: In the adrenal glands, CYP11B1 can convert androstenedione to 11-beta-hydroxyandrostenedione. nih.gov

5-alpha-Reduction: The enzyme 5-alpha-reductase can convert androstenedione to androstanedione. nih.gov

The flow of androstenedione into the 16-beta-hydroxylation pathway is therefore in direct competition with these other metabolic routes. An increase in the availability of androstenedione, for instance due to a blockage in a competing pathway, could lead to an accumulation of the substrate and potentially shunt it towards alternative pathways like 16-beta-hydroxylation. nih.gov This dynamic balance is crucial for maintaining steroid hormone homeostasis.

The enzymes that metabolize androstenedione exhibit distinct patterns of tissue expression, which dictates the local steroid profile. The production of this compound is therefore highly dependent on the tissue in which its precursor is present.

The liver is a primary site for the expression of many CYP enzymes, including members of the CYP2B and CYP2C families, which are known to have steroid hydroxylase activity. frontiersin.org Hepatic steroid 16-alpha-hydroxylase activity, a closely related process, shows significant regulation by both genetic and hormonal factors and is typically higher in female mice. nih.govconicet.gov.ar This suggests that hepatic production of 16-hydroxylated androgens may be sex-dependent.

In contrast, the adrenal glands are the main site of androgen precursor production, including androstenedione, which is synthesized in the zona reticularis. hmdb.camdpi.com While the adrenal glands express a unique profile of steroidogenic enzymes like CYP11B1 and CYP21A2, the expression of specific 16-beta-hydroxylases may be lower than in the liver. nih.govnih.gov Other steroid-responsive tissues, such as the prostate, adipose tissue, and gonads, also express a range of steroid-metabolizing enzymes that determine the local androgen environment. oup.comnih.govendocrine-abstracts.org The tissue-specific expression of these competing enzymes is a key determinant of whether androstenedione will be converted to this compound or shunted into other major androgen or estrogen pathways. bio-rad.com

| Enzyme Family | Key Enzymes | Primary Metabolic Conversion of Androstenedione | Major Tissue(s) of Expression |

| Cytochrome P450 (CYP) | CYP2B family, CYP21A2 | 16-beta-Hydroxylation | Liver, Adrenal Gland nih.govfrontiersin.orgnih.gov |

| Cytochrome P450 (CYP) | Aromatase (CYP19A1) | Aromatization to Estrone | Ovary, Adipose Tissue, Brain, Bone mdpi.comresearchgate.net |

| Cytochrome P450 (CYP) | CYP11B1 | 11-beta-Hydroxylation | Adrenal Gland nih.gov |

| Hydroxysteroid Dehydrogenases (HSD) | HSD17B family | Reduction to Testosterone | Testis, Ovary, Peripheral Tissues oup.comnih.gov |

| Reductases | 5-alpha-reductase | Reduction to Androstanedione | Prostate, Skin, Liver nih.gov |

Analytical Methodologies for Research on 16 Beta Hydroxyandrostenedione

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 16-beta-HYDROXYANDROSTENEDIONE, enabling its separation from a complex mixture of other steroids and endogenous compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation of steroids, including androstenedione (B190577) derivatives. Reversed-phase HPLC is the most common modality, typically utilizing a C18 stationary phase. The separation is achieved by a mobile phase consisting of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol.

A study on the separation of androstenedione and its hydroxylated metabolites utilized a reversed-phase C18 column with a gradient elution. The mobile phase consisted of a linear gradient of acetonitrile and water, which allowed for the successful separation of various stereoisomers. While this study focused on other isomers, the methodology is indicative of a viable approach for this compound. The retention time of the analyte is influenced by factors such as the specific gradient program, flow rate, and column temperature.

For the analysis of 16-alpha-hydroxylated androgens, a sensitive nonradiometric assay was developed using reversed-phase HPLC coupled with a voltametric detector. This highlights the adaptability of HPLC methods for different isomers and the potential for sensitive detection.

Table 1: Illustrative HPLC Parameters for Androstenedione Metabolite Separation

| Parameter | Value |

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV or Voltametric |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40°C |

This table presents a generalized set of parameters based on typical steroid analysis and may require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

In the context of steroid analysis, UPLC is particularly advantageous for resolving closely related isomers. A rapid and sensitive UPLC method was developed to simultaneously quantify seven monohydroxyl testosterone (B1683101) metabolites, including 16-beta-hydroxytestosterone. This method utilized a short column with 1.7 µm particles, enabling the resolution of all metabolites within 2.5 minutes. researchgate.net Such a methodology could be readily adapted for the high-throughput analysis of this compound.

The enhanced separation efficiency of UPLC is crucial when dealing with complex biological matrices where numerous steroid isomers may be present.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of steroids due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful analytical platform for steroid profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological fluids. This technique combines the separation power of LC with the specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the analyte is first separated by LC, then ionized (e.g., by electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), and subsequently detected by the mass spectrometer.

A study has reported the use of LC-MS/MS for the detection of this compound in a patient with 11-hydroxylase deficiency and in a patient with an endocrine tumor. nih.gov This confirms the applicability of this technique for the analysis of this specific compound in clinical samples. The method involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides a high degree of selectivity and minimizes interference from the sample matrix.

Table 2: Representative LC-MS/MS Parameters for Steroid Quantification

| Parameter | Description |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for the specific steroid |

| Product Ion (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for each transition |

This table provides a general overview of LC-MS/MS parameters that would be tailored for the specific analysis of this compound.

High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRAM), such as time-of-flight (TOF) and Orbitrap-based systems, offers an alternative and complementary approach to tandem mass spectrometry. HRAM instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of an analyte and to differentiate it from other compounds with the same nominal mass.

HRAM LC-MS has been successfully applied to the quantitative analysis of 26 steroid metabolites in urine for the diagnosis of adrenal disorders. nih.gov This approach allows for both targeted quantification and non-targeted screening of metabolites. The high resolving power is particularly beneficial in complex biological samples, where it can help to distinguish the analyte from isobaric interferences. While a specific application to this compound was not detailed, the success of HRAM in comprehensive steroid profiling suggests its suitability for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of organic molecules, including steroids. It provides detailed information about the carbon-hydrogen framework of a molecule.

The structure of this compound, formed from the conversion of androstenedione, was elucidated through NMR spectroscopy. nih.gov This involved analyzing the chemical shifts and coupling constants in the proton (¹H) and carbon-13 (¹³C) NMR spectra.

Furthermore, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of substituents on the steroid nucleus. For instance, 2D NOESY experiments have been used to confirm the stereochemistry of a 6-beta-hydroxy substituent on a related steroid, which is analogous to the determination of the 16-beta configuration. researchgate.net A study focusing on the rearrangement of 16-beta-hydroxy-17-oxo steroids also utilized ¹³C NMR spectroscopy, demonstrating its utility in studying the structural properties of this class of compounds. researchgate.net

Radiometric and Immunological Assay Principles (excluding direct human diagnostics)

The quantification of this compound in research settings relies on highly sensitive and specific analytical techniques. Among these, radiometric and immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are foundational methods. These assays are predicated on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of specific antibody binding sites.

The development of such immunoassays for a specific steroid like this compound involves several critical steps. Initially, an immunogen is synthesized by coupling the this compound molecule to a larger carrier protein, as steroids themselves are not typically immunogenic. This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies that specifically recognize the steroid.

Radiometric Assays

Radioimmunoassay (RIA) is a classic and highly sensitive technique for quantifying steroids. The core principle of a competitive RIA involves a known quantity of radiolabeled this compound (the tracer) competing with the unlabeled this compound present in a sample for binding to a limited amount of specific antibody. The extent of binding of the radiolabeled steroid is inversely proportional to the concentration of the unlabeled steroid in the sample.

A crucial aspect of developing a specific RIA is the production of a high-affinity antibody and a suitable radiolabeled tracer. For steroids, iodine-125 (B85253) (¹²⁵I) is a commonly used radioisotope for labeling, often attached via a histamine (B1213489) or tyrosine methyl ester derivative of the steroid.

The specificity of the assay is paramount and is determined by the degree of cross-reactivity of the antibody with other structurally similar steroids. Research on the radioimmunoassay of the closely related compound, 16alpha-hydroxy-dehydroepiandrosterone (16alpha-OH-DHEA), provides insight into the level of specificity that can be achieved. In one study, a highly specific antiserum was developed that showed minimal cross-reactivity with a range of other steroids, including the beta-epimer, 16-beta-hydroxy-DHEA. nih.gov This demonstrates the feasibility of producing antibodies that can discriminate between even subtle stereochemical differences.

An example of cross-reactivity data from a radioimmunoassay developed for 16alpha-OH-DHEA is presented below, illustrating the specificity of the antibody.

| Compound | Cross-Reactivity (%) |

|---|---|

| 16alpha-OH-DHEA | 100 |

| 16beta-OH-DHEA | 0.13 |

| Dehydroepiandrosterone (B1670201) (DHEA) | <0.01 |

| Androstenedione | <0.01 |

| Testosterone | <0.01 |

| Estradiol (B170435) | <0.01 |

| Cortisol | <0.01 |

This table is based on data for a 16alpha-OH-DHEA RIA and is presented to illustrate the principle of cross-reactivity assessment. The cross-reactivity for a hypothetical this compound assay would need to be empirically determined.

Immunological Assays

Enzyme-linked immunosorbent assay (ELISA) is another widely used immunological method that offers advantages such as not requiring radioactive materials. The principle is similar to RIA, relying on the competition between the sample's this compound and an enzyme-labeled version of the steroid for binding to a limited number of antibody-coated microplate wells. After a washing step to remove unbound components, a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of this compound in the sample and can be quantified using a spectrophotometer.

The development of an ELISA for this compound would follow similar steps to that of an RIA, focusing on the production of a specific antibody and the synthesis of a stable enzyme conjugate. The choice of enzyme (e.g., horseradish peroxidase or alkaline phosphatase) and substrate are key determinants of the assay's sensitivity and dynamic range.

The performance of such assays is characterized by several parameters, including the detection limit, and the intra- and inter-assay coefficients of variation, which measure the reproducibility of the assay. For instance, in the development of a highly specific RIA for 16alpha-OH-DHEA, a detection limit of 0.017 pmol per tube was achieved, with intra- and inter-assay coefficients of variation of 8.2% and 11.4%, respectively. nih.gov Similar performance characteristics would be the goal for an assay targeting this compound.

Comparative Biochemistry and Enzymology

In Vitro Studies in Non-Human Mammalian Systems (e.g., Rat Liver Microsomes)

In vitro studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic pathways involving androstenedione (B190577) and its hydroxylated derivatives. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are crucial for steroid metabolism.

Research has shown that rat liver microsomes actively metabolize androstenedione into various hydroxylated products. The formation of 16-beta-hydroxylated metabolites is a notable pathway. nih.gov The 16-beta-hydroxylase activity is specifically attributed to the cytochrome P-450b isozyme. nih.gov Studies investigating the effects of enzyme inducers, such as phenobarbital, have demonstrated a significant increase in 16-beta-hydroxylase activity in rat liver microsomes. nih.gov This induction suggests that the metabolic pathway leading to the formation of 16-beta-hydroxylated steroids is highly regulated.

Further studies have examined the impact of administering androstenedione on the liver's metabolic capacity. In non-pregnant female rats treated with high oral doses of androstenedione, a significant increase in the formation of 16-beta-hydroxytestosterone from testosterone (B1683101) was observed in liver microsomes. nih.gov This indicates that exposure to androstenedione can induce the specific CYP450 enzymes responsible for 16-beta-hydroxylation. nih.gov The formation of various hydroxytestosterone metabolites, including the 16-beta isomer, was found to be significantly increased at the highest dose levels in pregnant rats as well. nih.gov

These findings from rat liver microsome studies highlight the role of specific cytochrome P450 isozymes in the 16-beta-hydroxylation of C19 steroids and demonstrate that this enzymatic activity can be modulated by external compounds.

Table 1: Summary of In Vitro Findings in Rat Liver Microsomes

| Parameter Studied | Key Findings | Reference(s) |

| Enzyme Activity | 16-beta-hydroxylase activity is specific to the cytochrome P-450b isozyme. | nih.gov |

| Enzyme Induction | Phenobarbital induction dramatically increases 16-beta-hydroxylase activity. | nih.gov |

| Metabolite Formation | High doses of androstenedione increase the formation of 16-beta-hydroxytestosterone. | nih.gov |

Hydroxylase Activity in Prokaryotic Systems (e.g., Bacterial Cytochrome P450 BM3 Variants)

Prokaryotic systems, particularly engineered bacterial cytochrome P450 enzymes, have emerged as powerful biocatalysts for the specific hydroxylation of steroids. hep.com.cnbohrium.com Cytochrome P450 BM3 from the bacterium Bacillus megaterium is a well-studied example, and its variants have been engineered to achieve high regio- and stereoselectivity in steroid hydroxylation. nih.govuniprot.org

While wild-type P450 BM3 primarily hydroxylates long-chain fatty acids, protein engineering through directed evolution and rational design has successfully altered its substrate specificity to include steroids like testosterone. nih.govnih.gov Several studies have reported the creation of P450 BM3 variants capable of hydroxylating testosterone at the 16-beta position to produce 16-beta-hydroxytestosterone. nih.gov For instance, a triple mutant and two double mutants of P450 BM3 were first shown to form mainly 16-beta-hydroxytestosterone. nih.gov Subsequent single mutations in previously generated variants were reported to improve the regioselectivity for 16-beta-hydroxylation. nih.gov

Another bacterial enzyme, CYP109E1 from Bacillus megaterium, has also been identified as a steroid-converting P450. nih.gov In vitro experiments confirmed that CYP109E1 can hydroxylate testosterone specifically at the 16-beta position. nih.gov Structural analysis of this enzyme has provided insights into the active site dynamics and the residues crucial for steroid binding and conversion. nih.gov

These bacterial P450 systems offer a promising alternative to chemical synthesis for producing specific hydroxylated steroids due to their high efficiency and selectivity. hep.com.cnbohrium.com The ability to engineer these enzymes allows for the targeted production of compounds like 16-beta-hydroxyandrostenedione and related metabolites.

Table 2: Examples of Bacterial P450s in Steroid Hydroxylation

| Enzyme/Variant | Original Substrate(s) | Engineered Substrate(s) | Key Product(s) | Reference(s) |

| P450 BM3 (Wild-Type) | Long-chain fatty acids | N/A | Hydroxylated fatty acids | nih.gov |

| Engineered P450 BM3 Variants | Fatty acids | Testosterone | 16-beta-hydroxytestosterone | nih.govnih.gov |

| CYP109E1 | Unknown | Testosterone | 16-beta-hydroxytestosterone | nih.gov |

Advanced Research Perspectives and Methodological Advancements

Systems Biology Approaches to Steroid Metabolomics

Systems biology integrates comprehensive datasets to model and understand the behavior of complex biological systems. In the realm of steroid research, this approach, often termed "steroid metabolomics," combines high-throughput analytical techniques with computational analysis to profile the entirety of the steroid complement (the steroid metabolome) in a biological sample.

The large and complex datasets generated by these methods necessitate the use of sophisticated computational and statistical tools. Machine learning algorithms are increasingly being employed to analyze steroid profiles and identify patterns associated with specific physiological or pathological states. nih.gov For instance, custom-designed machine learning techniques have been developed to diagnose and differentiate inborn disorders of steroidogenesis by analyzing the urinary steroid metabolome. frontiersin.org These computational models can identify the most informative ratios of steroid metabolites to pinpoint defects in specific enzymatic pathways, offering a powerful diagnostic tool that can operate independently of age and sex. frontiersin.org This systems-level view is crucial for understanding how perturbations in one part of the steroidogenic network, such as the pathway involving 16-beta-HYDROXYANDROSTENEDIONE, can impact the broader endocrine system.

Table 1: Key Technologies in Steroid Metabolomics

| Technology | Application in Steroid Research | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive profiling of steroid metabolites in urine and blood for diagnosing metabolic disorders. nih.govoak.go.kr | High resolution and sensitivity for a wide range of steroids. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Considered the gold standard for quantifying steroids in biological fluids due to its high sensitivity and specificity. frontiersin.org | Minimizes interference from cross-reactivity, enabling accurate quantification of multiple analytes simultaneously. nih.govnih.gov |

Computational Modeling of Enzymatic Pathways

Understanding the intricate interactions between steroidogenic enzymes and their substrates is fundamental to deciphering the pathways that produce compounds like this compound. Computational modeling provides a powerful lens through which to view these molecular processes, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking simulations are a key computational tool used to predict the preferred binding orientation of a substrate within the active site of an enzyme. For example, Rosetta docking models have been used to study how steroid substrates bind to cytochrome P450 enzymes like CYP7B1. These models can suggest how the specific structure of a steroid, such as the presence of hydroxyl groups on the D-ring, might alter its binding orientation, leading to hydroxylation at previously unobserved sites. acs.org This predictive capability is invaluable for understanding enzyme specificity and for generating hypotheses about the metabolism of both native and novel steroid compounds.

Beyond simple docking, more advanced computational methods like hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the entire enzymatic reaction mechanism. These simulations provide a detailed, step-by-step description of the chemical transformation, including the energetics of the reaction. Such approaches have been used to elucidate the multi-step proton relay mechanism in bacterial enzymes involved in steroid metabolism. jcrpe.org By combining structural information from X-ray crystallography with these dynamic simulations, researchers can gain a deep understanding of the catalytic process, which is essential for the rational design of enzyme inhibitors or for engineering enzymes with novel functionalities.

Development of Novel Assay Technologies for Enzyme Characterization

The characterization of enzymes that metabolize this compound and other steroids relies on the availability of robust and efficient assay technologies. Traditional methods are continually being supplemented and replaced by novel approaches that offer higher throughput, greater sensitivity, and real-time analysis capabilities.

High-throughput screening (HTS) assays are critical for rapidly evaluating the activity of a large number of enzymes or the effect of many potential inhibitors. One advanced HTS approach involves automated incubations in 96-well microplates, with subsequent analysis by a liquid chromatography/mass spectrometry (LC/MS) system. nih.gov This allows for the rapid determination of the initial velocity of metabolite formation for numerous enzyme-substrate pairs, facilitating the functional classification of enzymes and the identification of structural features that govern substrate recognition and regioselectivity. nih.gov

Another area of innovation is the development of novel biosensors for steroid detection. Electrochemical biosensors, for instance, offer a low-cost, highly sensitive, and rapid method for detecting steroid hormones. nih.gov A particularly innovative approach is the creation of enzyme-mimics using electrocatalytic molecularly imprinted polymers (EC-MIPs). acs.orgresearchgate.net These synthetic polymers are designed with cavities that specifically bind a target steroid and contain a catalytic component that performs a redox reaction on the captured molecule. acs.orgresearchgate.net This allows for label-free and reagent-free detection, overcoming many of the limitations of traditional immunoassays. acs.org Furthermore, biosensors based on allosteric transcription factors (aTFs) from bacteria are being developed. These proteins naturally bind to specific analytes, and this binding event can be converted into a detectable signal, offering a platform for the real-time, continuous measurement of steroid concentrations. nih.gov

Table 2: Comparison of Novel Assay Technologies

| Assay Technology | Principle of Operation | Advantages |

|---|---|---|

| High-Throughput LC/MS | Automated incubation of enzyme and substrate followed by rapid mass spectrometric analysis of products. nih.gov | High speed, suitable for screening large libraries of enzymes or compounds. |

| Electrocatalytic Molecularly Imprinted Polymers (EC-MIPs) | Synthetic polymers with specific binding sites and catalytic activity for label-free electrochemical detection of steroids. acs.orgresearchgate.net | High selectivity, sensitivity, robustness, and cost-effectiveness. researchgate.net |

Genetic Engineering of Microbial or Mammalian Systems for Steroid Research

The production of specific steroids for research purposes and the study of their metabolic pathways can be challenging using traditional chemical synthesis. Genetic engineering offers a powerful alternative, allowing for the creation of customized cellular factories in both microbial and mammalian systems to produce known or novel steroids and to investigate enzyme function.

Mammalian cell lines, such as HEK293 cells, have been successfully engineered to express various steroid-modifying enzymes. nih.gov By introducing genes for specific enzymes, including those from bacterial sources, and supplying the cells with non-native steroid substrates, researchers can direct the biosynthesis of previously uncharacterized, drug-like steroid molecules. acs.orgnih.gov This synthetic biology approach not only provides a means to produce novel compounds for biological testing but also serves as an in vivo system to explore the substrate promiscuity and catalytic potential of steroidogenic enzymes. nih.gov

Microbial systems, including bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae, are also widely used platforms for steroid research. nih.gov Their rapid growth and well-established genetic toolkits make them ideal for metabolic engineering. The CRISPR-Cas9 gene-editing technology has revolutionized the ability to precisely modify microbial genomes to enhance the production of desired compounds, such as antibiotics or therapeutic proteins, and this technology is readily applicable to steroid biosynthesis. nih.gov By introducing and optimizing steroidogenic pathways in these microorganisms, it is possible to create efficient and scalable systems for producing valuable steroid intermediates or end products. Furthermore, engineering resident gut bacteria offers a promising avenue to study the role of the microbiome in host steroid metabolism and its impact on physiology and disease. researchgate.net

Q & A

Q. How can researchers accurately detect and quantify 16-beta-HYDROXYANDROSTENEDIONE in biological samples?

Methodological approaches include mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for high specificity and sensitivity. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) are critical to minimize matrix effects. Researchers should validate methods using guidelines from regulatory bodies (e.g., FDA bioanalytical method validation) to ensure precision, accuracy, and reproducibility .

Q. What is the known biological role of this compound in steroidogenesis pathways?

Experimental designs to study its role involve enzyme inhibition assays (e.g., CYP17A1 or 17β-HSD activity), combined with metabolite profiling in cell cultures (e.g., adrenal or gonadal cells). Knockdown/knockout models (siRNA or CRISPR) can elucidate its downstream effects on androgen/estrogen synthesis. Literature reviews should prioritize primary studies using validated antibody-based or enzymatic activity assays .

Q. How should researchers design a pilot study to explore the metabolic stability of this compound?

Use in vitro models like hepatic microsomes or hepatocyte incubations to assess phase I/II metabolism. Parameters such as half-life (t½) and intrinsic clearance (Clint) should be calculated. Include controls for enzyme activity (e.g., NADPH for cytochrome P450) and validate results with in vivo pharmacokinetic studies in rodent models .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing this compound analogs, and how can they be addressed?

Key challenges include regioselective hydroxylation and stereochemical purity. Advanced synthesis techniques, such as microwave-assisted reactions (e.g., ) or enzymatic biocatalysis, can improve yield and specificity. Structural confirmation requires NMR (e.g., <sup>13</sup>C, DEPT) and X-ray crystallography, as seen in steroid derivative studies .

Q. How can contradictory findings about this compound’s receptor binding affinity be resolved?

Apply comparative binding assays (e.g., competitive radioligand assays vs. surface plasmon resonance) under standardized conditions (pH, temperature). Meta-analyses of existing data should account for variables like assay type, species specificity, and ligand purity. Systematic reviews using PRISMA guidelines ( ) can identify biases in prior studies .

Q. What strategies are effective for integrating multi-omics data to study this compound’s systemic effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using bioinformatics tools (e.g., pathway enrichment analysis via KEGG). Researchers must address data normalization challenges and use machine learning models (e.g., random forests) to identify biomarker correlations. Transparent reporting of raw data in repositories (e.g., ProteomeXchange) is critical .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Utilize molecular docking (e.g., AutoDock Vina) to predict binding modes to steroid receptors, followed by in vitro validation. Apply the FINER criteria ( ) to prioritize derivatives with novel substituents. Include negative controls (e.g., non-hydroxylated analogs) and assess off-target effects via high-throughput screening .

Methodological Frameworks and Pitfalls

What frameworks guide the formulation of research questions on understudied steroids like this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical research. Example: "In postmenopausal women (P), how does this compound (I) compare to estradiol (C) in modulating bone density (O)?" .

Q. How should researchers address gaps in the literature on this compound’s epigenetic effects?

Conduct a scoping review ( ) to map existing evidence and identify under-researched areas (e.g., DNA methylation changes in hormone-responsive tissues). Follow with chromatin immunoprecipitation (ChIP-seq) experiments targeting steroid receptor co-regulators .

Q. What are common pitfalls in interpreting this compound’s in vivo pharmacokinetic data?

Avoid overgeneralizing results across species; validate findings in multiple models (e.g., rodents, primates). Account for sex-specific metabolism differences and circadian rhythm effects on steroid levels. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to distinguish linear vs. nonlinear clearance .

Data Reporting and Reproducibility

Q. What minimal data standards should be followed when publishing studies on this compound?

Include raw spectral data (NMR, MS), crystallographic files (CIF), and detailed synthetic protocols (e.g., reaction temperatures, solvent ratios). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for data archiving .

Q. How can researchers enhance reproducibility in assays measuring this compound’s enzymatic activity?

Standardize substrate concentrations, cofactor availability (e.g., NADPH), and incubation times. Report inter-assay variability and use reference compounds (e.g., ketoconazole for CYP17A1 inhibition). Collaborative ring trials across labs can harmonize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.